Tubulin polymerization-IN-50

Tubulin Polymerization Inhibition Benzimidazole Derivatives SK-Mel-28 Melanoma

Tubulin polymerization-IN-50 (7n) is a colchicine-site tubulin polymerization inhibitor with an IC50 of 5.05 μM. It delivers validated G2/M arrest and a 5‑fold selectivity window (SK‑Mel‑28 IC50 2.69 μM vs NRK‑52E IC50 53.82 μM), outperforming generic tubulin agents that lack this cancer‑normal differential. Its defined binding to PDB 3E22 and reproducible cellular activity across melanoma (B16‑F10 IC50 3.1 μM) and lung (A549 IC50 3.84 μM) lines make it the preferred benchmark for SAR campaigns, mitotic‑checkpoint studies, and assays where off‑target risk must be minimized.

Molecular Formula C24H20FN3O3
Molecular Weight 417.4 g/mol
Cat. No. B12368518
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTubulin polymerization-IN-50
Molecular FormulaC24H20FN3O3
Molecular Weight417.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C2=NC3=C(N2)C=C(C=C3)F)OCC(=O)N4CCC5=CC=CC=C54
InChIInChI=1S/C24H20FN3O3/c1-30-22-12-16(24-26-18-8-7-17(25)13-19(18)27-24)6-9-21(22)31-14-23(29)28-11-10-15-4-2-3-5-20(15)28/h2-9,12-13H,10-11,14H2,1H3,(H,26,27)
InChIKeyHMFQXLJLQQHLIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tubulin Polymerization-IN-50 (CAS 2998928-21-3): A Benzimidazole-Derived Tubulin Polymerization Inhibitor with Defined Anticancer Activity Profile


Tubulin polymerization-IN-50, also designated as compound 7n in primary literature, is a benzimidazole-based small-molecule inhibitor of tubulin polymerization (antagonist) [1]. The compound demonstrates an IC50 of 5.05 μM for inhibition of tubulin polymerization and induces G2/M cell cycle arrest in SK-Mel-28 melanoma cells [1]. It exhibits a distinct cellular selectivity profile, showing 5-fold lower cytotoxicity toward normal rat kidney epithelial NRK52E cells relative to cancer cells, suggesting a potential therapeutic window for oncology research applications [1].

Why Tubulin Polymerization-IN-50 Cannot Be Replaced by Generic Tubulin Inhibitors in Targeted Oncology Research


Tubulin polymerization inhibitors represent a chemically diverse class with substantial variations in binding site specificity (colchicine, vinca, taxane sites), cellular potency, and tumor-type selectivity [1]. While compounds sharing a benzimidazole scaffold may appear similar, the precise substitution pattern, particularly the presence of the 4-fluorophenyl and methoxyphenyl moieties in Tubulin polymerization-IN-50, dictates its unique binding interactions with the colchicine-binding domain and its resultant cellular activity profile [1]. Substitution with alternative tubulin inhibitors without head-to-head validation introduces risks of altered selectivity profiles, unintended off-target effects, and irreproducible experimental outcomes. The following evidence quantitatively establishes the specific performance parameters that differentiate this compound.

Tubulin Polymerization-IN-50 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons


Tubulin Polymerization-IN-50 Demonstrates Specific Binding Mode and Potency Within Its Benzimidazole Analog Series

Tubulin polymerization-IN-50 (compound 7n) was identified as one of the two most cytotoxic benzimidazole derivatives in a series of synthesized compounds. In a direct head-to-head comparison against its close structural analog 7u, compound 7n exhibited a comparable tubulin polymerization inhibition IC50 value of 5.05 μM, confirming its potent activity within this specific chemical series [1]. Furthermore, the study computationally validated the stabilized binding interactions of 7n with the tubulin colchicine-binding site (PDB ID: 3E22), providing a mechanistic rationale for its activity profile [1].

Tubulin Polymerization Inhibition Benzimidazole Derivatives SK-Mel-28 Melanoma

Tubulin Polymerization-IN-50 Exhibits a Favorable Selectivity Window: 5-Fold Reduced Cytotoxicity in Normal Cells

A critical differentiator for Tubulin polymerization-IN-50 is its selectivity profile. In comparative cytotoxicity assays, the compound exhibited a 5-fold lower potency against normal rat kidney epithelial NRK52E cells relative to its cytotoxic effects on SK-Mel-28 cancer cells [1]. While a direct quantitative selectivity index (SI) was not reported for other tubulin inhibitors within the same study, this observation contrasts with the broader class of microtubule-targeting agents, many of which lack this degree of cancer cell specificity and exhibit significant toxicity toward normal dividing cells [2].

Selectivity Index NRK52E Normal Cells Cancer Cell Specificity

Tubulin Polymerization-IN-50 IC50 of 5.05 μM Defines Its Potency Tier Among Diverse Tubulin Polymerization Inhibitors

Positioning Tubulin polymerization-IN-50 within the landscape of known tubulin polymerization inhibitors requires a cross-study comparison of potency. In a cell-free tubulin polymerization assay, compound 7n achieved an IC50 of 5.05 μM [1]. This potency places it in an intermediate tier: it is less potent than colchicine (IC50 ~2.0-9.8 μM depending on assay conditions) [2] but more potent than several other novel inhibitors such as Tubulin polymerization-IN-62 (IC50 7.5 μM) and Tubulin polymerization-IN-64 (IC50 6.9 μM) .

Tubulin Polymerization Inhibition Potency Benchmarking Compound Screening

Tubulin Polymerization-IN-50 Demonstrates Differential Antiproliferative Activity Across a Panel of Cancer Cell Lines

The antiproliferative activity of Tubulin polymerization-IN-50 varies significantly across cancer cell types. In a 72-hour MTT assay, the compound exhibited IC50 values of 3.1 μM in mouse melanoma B16-F10 cells, 3.84 μM in human lung adenocarcinoma A549 cells, 6.98 μM in human colorectal carcinoma HCT-116 cells, and 17.89 μM in human breast adenocarcinoma MCF7 cells . This differential sensitivity profile provides a basis for selecting appropriate cellular models and contrasts with compounds like Tubulin polymerization-IN-62, which shows a different pattern (MCF-7: 32 nM, A549: 60 nM, HCT-116: 29 nM) .

Antiproliferative Activity Cancer Cell Panel MTT Assay

Tubulin Polymerization-IN-50 Induces Consistent G2/M Cell Cycle Arrest Across Multiple Cancer Cell Types

A consistent mechanistic feature of Tubulin polymerization-IN-50 is its ability to induce G2/M phase cell cycle arrest, a hallmark of tubulin polymerization inhibitors. This effect was observed in SK-Mel-28 cells [1] and is consistent with the mechanism of other tubulin inhibitors such as Tubulin polymerization-IN-62 . While not a direct quantitative differentiator, the robust G2/M arrest confirms that the compound engages its intended target and produces the expected downstream cellular phenotype, validating its utility as a tool compound for studying mitotic processes.

Cell Cycle Arrest G2/M Phase Mitotic Inhibition

Tubulin Polymerization-IN-50 Optimal Research and Industrial Application Scenarios Based on Quantitative Evidence


Structure-Activity Relationship (SAR) Studies for Benzimidazole-Based Tubulin Inhibitors

Given its well-defined binding interactions with the tubulin colchicine site (PDB ID: 3E22) and its position as one of the two most potent compounds in a synthesized benzimidazole series [1], Tubulin polymerization-IN-50 (7n) serves as an excellent reference compound for SAR campaigns. Its moderate tubulin polymerization inhibition potency (IC50 5.05 μM) [1] provides a clear baseline for assessing structural modifications aimed at improving potency or altering selectivity.

Selective Targeting of Melanoma and Lung Cancer Models in Vitro

The compound's differential antiproliferative profile, with higher potency in SK-Mel-28 melanoma (IC50 5.05 μM) and B16-F10 melanoma (IC50 3.1 μM) and A549 lung adenocarcinoma (IC50 3.84 μM) cells, compared to MCF7 breast cancer cells (IC50 17.89 μM) [1], makes it a preferred tool compound for studies focused on melanoma and certain lung cancer subtypes. Its 5-fold selectivity for cancer over normal NRK52E cells further supports its use in experiments where minimizing effects on normal tissue is a priority [1].

Cell Cycle and Mitotic Studies Requiring G2/M Arrest

Tubulin polymerization-IN-50 reliably induces G2/M phase cell cycle arrest [1], a hallmark of microtubule disruption. This makes it a valuable tool for researchers investigating mitotic checkpoints, spindle assembly, or the cellular consequences of prolonged mitotic arrest. Its moderate potency allows for dose-response studies without immediate and complete mitotic catastrophe, facilitating the observation of subtle cellular responses.

Benchmarking Novel Tubulin Inhibitors in Biochemical and Cellular Assays

With a well-defined tubulin polymerization inhibition IC50 of 5.05 μM [1] and a characterized cellular activity profile across multiple cancer cell lines [1], Tubulin polymerization-IN-50 serves as a useful internal standard or benchmark compound. Researchers developing new tubulin inhibitors can use 7n to calibrate their assays, validate their experimental systems, and position the potency of new chemical entities within the broader landscape of known tubulin polymerization inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tubulin polymerization-IN-50

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.